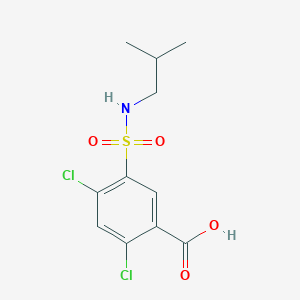

2,4-Dichloro-5-isobutylsulfamoyl-benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-5-isobutylsulfamoyl-benzoic acid is a biochemical used for proteomics research . It has a molecular formula of C11H13Cl2NO4S and a molecular weight of 326.2 .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dichloro-5-isobutylsulfamoyl-benzoic acid are characterized by its molecular formula C11H13Cl2NO4S and its molecular weight of 326.2 . More specific information about its physical and chemical properties, such as melting point, boiling point, solubility, etc., was not found in the available resources.Scientific Research Applications

Halogen Bonds in Molecular Salts/Cocrystals

A study focused on the molecular salts and cocrystals of 2-Chloro-4-nitrobenzoic acid (a compound similar in nature to 2,4-Dichloro-5-isobutylsulfamoyl-benzoic acid) emphasizes the significance of halogen bonds alongside hydrogen bonds in these structures. By synthesizing a series of molecular salts with pyridyl and benzoic acid derivatives, researchers illustrated the role of halogen bonds in crystal stabilization. This insight into weak and strong interaction balances could be pivotal for designing new materials with tailored properties (Oruganti et al., 2017).

Photodecomposition of Chlorobenzoic Acids

Investigations into the ultraviolet irradiation of chlorobenzoic acids, including compounds similar to 2,4-Dichloro-5-isobutylsulfamoyl-benzoic acid, revealed a process where chlorine is replaced by hydroxyl and hydrogen groups. This transformation into hydroxybenzoic acids and benzoic acid itself underlines a potential for environmental detoxification of such chlorinated organic compounds. These findings could provide a foundation for developing advanced water purification technologies (Crosby & Leitis, 1969).

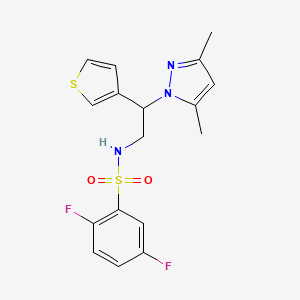

Sulfonamide Analogs as EP1 Receptor Selective Antagonists

A specific derivative of sulfonamide, closely related to 2,4-Dichloro-5-isobutylsulfamoyl-benzoic acid, has been identified as a functional PGE2 antagonist selective for the EP1 receptor subtype. This discovery opens new avenues for the development of targeted therapeutic agents, highlighting the potential of such compounds in medical research, especially in treatments related to inflammation and pain management (Naganawa et al., 2006).

Water Purification with Titanium Dioxide

Research on the purification of water using titanium dioxide suspensions illuminated with near-UV light involved organic compounds including benzoic acid and its derivatives. The oxidation of these compounds to carbon dioxide was thoroughly studied, showing effective mineralization. This study suggests a promising approach for the removal of organic pollutants from water, utilizing photocatalytic reactions facilitated by compounds similar to 2,4-Dichloro-5-isobutylsulfamoyl-benzoic acid (Matthews, 1990).

Synthesis of Oxadiazole Derivatives for Corrosion Inhibition

A study on oxadiazole derivatives, structurally related to 2,4-Dichloro-5-isobutylsulfamoyl-benzoic acid, explored their efficiency as corrosion inhibitors on mild steel in hydrochloric acid. These findings have practical implications in industrial applications where corrosion resistance is crucial, demonstrating the utility of such compounds in enhancing the durability of metals (Kalia et al., 2020).

properties

IUPAC Name |

2,4-dichloro-5-(2-methylpropylsulfamoyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO4S/c1-6(2)5-14-19(17,18)10-3-7(11(15)16)8(12)4-9(10)13/h3-4,6,14H,5H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZSFWOSJFUAFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNS(=O)(=O)C1=C(C=C(C(=C1)C(=O)O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26660389 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2,4-Dichloro-5-isobutylsulfamoyl-benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanehydrazide](/img/structure/B2837746.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2837749.png)

![(E)-3-(3,4-Dimethoxyphenyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2837756.png)

![2-Amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2837761.png)

![2-[3-(3,3,3-Trifluoropropoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2837767.png)

![Benzo[d]thiazol-2-yl(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2837768.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2837769.png)